N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide
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Description
N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates coupling across a broad range of (hetero)aryl bromides with various amines at low temperatures, highlighting the potential of furan-based ligands in catalytic processes (Bhunia, Kumar, & Ma, 2017).
Synthesis of Pharmaceutically Important Compounds
The synthesis of 2,5-disubstituted furans from functionalized nitroalkanes, followed by acidic treatment, leads to compounds like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), showcasing a pathway to important pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).
Anti-tumoral Activity
Benzo-furan derivatives have been recognized for their promising anti-tumoral activity, with specific structures like 2-amino-5-hy-droxy-4-(4-nitro-phen-yl)benzo-furan-3-carboxyl-ate demonstrating potential in cancer treatment (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Inhibition of NQO2 for Chemotherapy
Non-symmetrical furan amidines have been evaluated as potent inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research provides insights into the structural activity relationship and explores modifications to improve solubility and decrease basicity of these inhibitors (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).
Novel Synthetic Approaches
Research into the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides via a novel one-pot approach demonstrates the versatility of furan-based compounds in producing anthranilic acid derivatives and oxalamides. This method offers a simple, high-yielding pathway for synthesizing these compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-3-2-4-18(11-14)22-20(24)19(23)21-12-15-5-7-16(8-6-15)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYSFIBBZULBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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